(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid
Overview
Description
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a diethylcarbamoyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the diethylcarbamoyl and methoxy groups.
Introduction of Functional Groups: The diethylcarbamoyl group can be introduced via a reaction with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The methoxy group can be introduced through methylation using reagents like methyl iodide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds or other coupled products.
Scientific Research Applications
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential as a biochemical tool for probing enzyme activity and protein interactions.
Medicine: Explored for its potential in drug discovery, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes or facilitate the detection of specific analytes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the diethylcarbamoyl and methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic Acid: Similar structure but without the diethylcarbamoyl group, leading to different chemical properties.
(4-(Trifluoromethyl)phenyl)boronic Acid: Contains a trifluoromethyl group instead of the diethylcarbamoyl group, affecting its reactivity and applications.
Uniqueness
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid is unique due to the presence of both the diethylcarbamoyl and methoxy groups, which impart specific reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and reactivity patterns not observed in simpler boronic acids.
Properties
IUPAC Name |
[4-(diethylcarbamoyl)-2-methoxyphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-4-14(5-2)12(15)9-6-7-10(13(16)17)11(8-9)18-3/h6-8,16-17H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKSSTUUJZQAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(CC)CC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657063 | |
Record name | [4-(Diethylcarbamoyl)-2-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-34-4 | |
Record name | [4-(Diethylcarbamoyl)-2-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.